5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine

Catalog No.
S14002359
CAS No.
M.F
C9H12N4S
M. Wt
208.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthi...

Product Name

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine

IUPAC Name

5-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

InChI

InChI=1S/C9H12N4S/c1-5-4-7(10)14-8(5)9-12-11-6(2)13(9)3/h4H,10H2,1-3H3

InChI Key

LYMVLMPFRWEOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)N)C2=NN=C(N2C)C

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine is a chemical compound characterized by its unique structure that includes a 4-methylthiophen moiety linked to a 4,5-dimethyl-4H-1,2,4-triazole. This compound has garnered interest due to its potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. Its molecular formula is C10H12N4SC_{10}H_{12}N_4S, and it possesses notable properties that make it suitable for further research and development.

The chemical reactivity of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine can be attributed to the functional groups present in its structure. The triazole ring is known for its ability to participate in nucleophilic substitution reactions, while the thiophene ring can engage in electrophilic aromatic substitution. Common reactions include:

  • Nucleophilic Substitution: The amine group can react with various electrophiles.
  • Electrophilic Aromatic Substitution: The thiophene can undergo substitution reactions with halogens or other electrophiles.

These reactions enable the synthesis of derivatives that may enhance biological activity or alter physicochemical properties.

Compounds containing triazole and thiophene moieties have been studied for their biological activities, including:

  • Antimicrobial Activity: Many triazole derivatives exhibit potent antifungal properties and are used as antifungal agents in clinical settings.
  • Anticancer Properties: Some studies suggest that compounds similar to 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine may inhibit tumor growth and induce apoptosis in cancer cells.

The specific biological activity of this compound requires further investigation through pharmacological studies.

The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine typically involves the following steps:

  • Preparation of Starting Materials: Synthesize 4,5-dimethyl-1,2,4-triazole and 4-methylthiophen-2-carbonyl chloride.
  • Condensation Reaction: Combine the triazole with the thiophene derivative under basic conditions (e.g., using sodium hydride) to facilitate the formation of the desired amine.
  • Purification: Isolate the product through recrystallization or chromatography.

This method allows for the efficient production of the compound with high purity.

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine has potential applications in various fields:

  • Pharmaceuticals: As a candidate for new antimicrobial or anticancer drugs.
  • Agriculture: In the development of novel agrochemicals that target specific pests or pathogens.

Research into its applications is ongoing and could lead to significant advancements in these areas.

Interaction studies are crucial for understanding how 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine interacts with biological targets. Preliminary studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.

These studies will provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine. Here are some notable examples:

Compound NameStructural FeaturesSimilarity
5-Methyl-4H-1,2,4-triazol-3-aminoTriazole derivative with an amino group0.76
(4-Methyl-4H-[1,2,4]triazol-3-yl)methanolContains a triazole ring but lacks thiophene0.68
5-Isopropyl-4H-1,2,4-triazol-3-aminoTriazole derivative with isopropyl substitution0.60
3-[5-(Thio)phenyl]-triazole derivativesSimilar biological activity but different substituents0.59

Uniqueness

The uniqueness of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-y)-4-methylthiophen–2–amine lies in its specific combination of a triazole ring and a methylthio group attached to a thiophene structure. This combination may enhance its biological activity compared to other triazole or thiophene compounds alone.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.07826757 g/mol

Monoisotopic Mass

208.07826757 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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